Cas no 938462-27-2 ((2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol)
(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol
- (S)-beta-Amino-3-methoxybenzenepropanol
- (S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol
- N11308
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- MDL: MFCD17214662
- Inchi: 1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3/t9-/m0/s1
- InChI Key: MQFQMJOLDYSYPT-VIFPVBQESA-N
- SMILES: OC[C@H](CC1C=CC=C(C=1)OC)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- XLogP3: 0.6
- Topological Polar Surface Area: 55.5
(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR452179-250mg |
(S)-b-Amino-3-methoxybenzenepropanol |
938462-27-2 | 97% | 250mg |
£270.00 | 2025-02-20 | |
| Apollo Scientific | OR452179-500mg |
(S)-b-Amino-3-methoxybenzenepropanol |
938462-27-2 | 97% | 500mg |
£405.00 | 2025-02-20 | |
| Apollo Scientific | OR452179-1g |
(S)-b-Amino-3-methoxybenzenepropanol |
938462-27-2 | 97% | 1g |
£600.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576341-1g |
(S)-2-amino-3-(3-methoxyphenyl)propan-1-ol |
938462-27-2 | 98% | 1g |
¥3059.00 | 2024-04-24 | |
| Crysdot LLC | CD12004532-1g |
(S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol |
938462-27-2 | 97% | 1g |
$887 | 2024-07-18 | |
| Ambeed | A726086-1g |
(S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol |
938462-27-2 | 95% | 1g |
$1170.0 | 2025-04-15 | |
| Advanced ChemBlocks | P34979-250MG |
(S)-b-Amino-3-methoxybenzenepropanol |
938462-27-2 | 95% | 250MG |
$200 | 2023-09-15 | |
| Advanced ChemBlocks | P34979-1G |
(S)-b-Amino-3-methoxybenzenepropanol |
938462-27-2 | 95% | 1G |
$450 | 2023-09-15 | |
| Advanced ChemBlocks | P34979-5G |
(S)-b-Amino-3-methoxybenzenepropanol |
938462-27-2 | 95% | 5G |
$1,530 | 2023-09-15 | |
| Aaron | AR01JKZS-250mg |
(S)-b-Amino-3-methoxybenzenepropanol |
938462-27-2 | 97% | 250mg |
$163.00 | 2025-02-11 |
(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol Suppliers
(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol
Comprehensive Overview of (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS No. 938462-27-2)
(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol, with the CAS number 938462-27-2, is a chiral amino alcohol derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its stereospecific (2S) configuration and 3-methoxyphenyl moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the primary amine and hydroxyl functional groups, make it a valuable building block for drug discovery and development.
In recent years, the demand for chiral intermediates like (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol has surged due to their critical role in asymmetric synthesis. Researchers and pharmaceutical companies are increasingly focusing on enantiomerically pure compounds to enhance drug efficacy and reduce side effects. This trend aligns with the growing emphasis on precision medicine and personalized therapeutics, where the stereochemistry of active pharmaceutical ingredients (APIs) plays a pivotal role.
The compound's 3-methoxyphenyl group contributes to its lipophilicity, influencing its pharmacokinetic properties. This feature is particularly relevant in the design of CNS-targeting drugs, as it may enhance blood-brain barrier permeability. Current studies explore its potential applications in neurodegenerative disease research and psychiatric disorder treatments, addressing some of the most pressing healthcare challenges of our time.
From a synthetic chemistry perspective, 938462-27-2 offers multiple sites for functionalization, making it a flexible scaffold for structure-activity relationship (SAR) studies. Its amino alcohol motif is commonly found in beta-blockers, adrenergic agonists, and other biologically active compounds. The pharmaceutical industry values such intermediates for their ability to streamline the development of novel therapeutic agents with improved target specificity.
Quality control of (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol requires rigorous chiral purity analysis, typically performed using HPLC or chiral chromatography techniques. The compound's stability profile and storage conditions are frequently searched topics among laboratory professionals, reflecting the practical challenges in handling amino alcohol derivatives. Proper storage under inert atmosphere and controlled temperature is recommended to maintain its chemical integrity.
Environmental and safety considerations for 938462-27-2 follow standard laboratory protocols for amino compounds. While not classified as hazardous, proper personal protective equipment (PPE) should be used when handling this material, as with all laboratory chemicals. The compound's biodegradability and ecotoxicity profile are subjects of ongoing research, particularly in light of increasing regulatory focus on green chemistry principles.
The market for pharmaceutical intermediates like (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol continues to expand, driven by the global demand for innovative medicines. Suppliers and manufacturers are increasingly asked about bulk availability, custom synthesis options, and GMP-grade production capabilities. These commercial aspects reflect the compound's transition from research-scale to potential industrial applications.
Recent patent literature reveals growing interest in derivatives of 938462-27-2 for various therapeutic areas. The methoxy group in particular has been modified in different analogs to optimize receptor binding affinity and metabolic stability. Such structure optimization strategies are central to modern medicinal chemistry workflows, where small changes in molecular structure can significantly impact biological activity.
Analytical characterization of (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol typically includes NMR spectroscopy, mass spectrometry, and optical rotation measurements. These techniques confirm both the compound's chemical structure and its enantiomeric purity, which are critical quality attributes for pharmaceutical applications. The interpretation of such analytical data is a common topic in scientific forums and professional networks.
Looking forward, the applications of 938462-27-2 may expand into bioconjugation chemistry and prodrug development, areas that are gaining traction in drug delivery research. The compound's functional groups offer possibilities for creating targeted drug delivery systems and controlled-release formulations, addressing current challenges in therapeutic bioavailability and patient compliance.
In conclusion, (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS 938462-27-2) represents an important class of chiral building blocks with wide-ranging applications in pharmaceutical research and development. Its structural features and synthetic versatility position it as a valuable tool in the ongoing quest for more effective and safer medications, meeting the evolving needs of modern healthcare and therapeutic innovation.
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